
3beta,6beta-Dihydroxychol-4-en-24-oic Acid
Overview
Description
3beta,6beta-Dihydroxychol-4-en-24-oic Acid is a bile acid derivative with the molecular formula C24H38O4. This compound is part of the cholanoid family and is characterized by the presence of hydroxyl groups at the 3beta and 6beta positions on the chol-4-en-24-oic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid typically involves the hydroxylation of chol-4-en-24-oic acid at the 3beta and 6beta positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and selective oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the chol-4-en-24-oic acid backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification.
Major Products:
Oxidation: Formation of 3-keto,6beta-hydroxychol-4-en-24-oic acid.
Reduction: Formation of this compound.
Substitution: Formation of this compound esters.
Scientific Research Applications
3beta,6beta-Dihydroxychol-4-en-24-oic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in liver diseases and cholesterol management.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to bile acid receptors such as FXR (Farnesoid X Receptor) and TGR5 (G Protein-Coupled Bile Acid Receptor).
Pathways Involved: Modulates bile acid synthesis, cholesterol metabolism, and inflammatory responses through the activation of these receptors.
Comparison with Similar Compounds
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid: Similar structure but with a hydroxyl group at the 7alpha position instead of 6beta.
3beta-Hydroxychol-4-en-24-oic Acid: Lacks the additional hydroxyl group at the 6beta position.
2beta,3beta-Dihydroxy-6-oxo-5alpha-chol-7-en-24-oic Acid: Contains additional functional groups and differs in the position of hydroxyl groups.
Uniqueness: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Biological Activity
3beta,6beta-Dihydroxychol-4-en-24-oic acid, also known as an oxysterol derivative, is a compound that has garnered attention in recent years due to its potential biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevance in disease contexts.
This compound is a sterol derivative characterized by two hydroxyl groups at the 3 and 6 positions and a double bond between carbons 4 and 5. Its molecular formula is , and it plays a role in cholesterol metabolism and bile acid synthesis.
The biological activity of this compound has been studied primarily through its interaction with various cellular pathways:
- Cholesterol Metabolism : This compound is involved in the metabolism of cholesterol and may influence the synthesis of bile acids. It has been shown to act as an intermediate in the acidic pathway of bile acid biosynthesis, particularly through its conversion to other bioactive metabolites .
- Cellular Signaling : Research indicates that oxysterols like this compound can modulate cellular signaling pathways, including those related to inflammation and cell proliferation. This modulation can have downstream effects on various physiological processes .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been implicated in reducing the expression of pro-inflammatory cytokines in certain cell types, suggesting a potential therapeutic role in inflammatory diseases .
Role in Metabolic Disorders
This compound has been linked to metabolic disorders such as Niemann-Pick disease and lysosomal storage diseases. Elevated levels of intermediates like 3beta,5alpha,6beta-triol and its derivatives have been observed in patients with these conditions, indicating a disrupted cholesterol metabolism pathway .
Case Studies
- Niemann-Pick Disease : In a study involving plasma samples from patients with Niemann-Pick disease type C, elevated levels of 3beta,5alpha,6beta-triol were found. This triol is a precursor to this compound, suggesting that disruptions in cholesterol metabolism contribute to the disease's pathology .
- Lysosomal Acid Lipase Deficiency : Another study reported increased concentrations of oxysterols including this compound in patients with lysosomal acid lipase deficiency. These findings highlight the compound's potential as a biomarker for diagnosing metabolic disorders related to cholesterol metabolism .
Data Table: Biological Activities of this compound
Future Directions
Further research is needed to fully elucidate the biochemical pathways involving this compound and its derivatives. Understanding its role in various diseases could lead to novel therapeutic strategies targeting cholesterol metabolism disorders.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural elucidation of 3beta,6beta-dihydroxychol-4-en-24-oic acid?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) with high-resolution mass spectrometry (HR-MS) to confirm the hydroxyl group positions at C3 and C6, the double bond at C4-C5, and the carboxyl group at C23. For stereochemical assignments, use NOESY or ROESY experiments to resolve spatial proximities of hydroxyl groups and the cholestane backbone. Liquid chromatography-mass spectrometry (LC-MS/MS) can validate purity and detect isomers (e.g., 3beta,6alpha-dihydroxy analogs) .
Q. How can researchers synthesize this compound in a laboratory setting?
- Methodological Answer : Start with hyodeoxycholic acid or a related bile acid precursor. Introduce the C4-C5 double bond via selective dehydrogenation using catalysts like Pd/C under controlled hydrogenation conditions. Protect hydroxyl groups at C3 and C6 with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired oxidation. Deprotect using tetrabutylammonium fluoride (TBAF) and purify via reverse-phase HPLC. Isotopic labeling (e.g., 24-14C) can be achieved by incorporating labeled sodium acetate during biosynthesis .
Q. What are the challenges in isolating this compound from biological matrices?
- Methodological Answer : Co-elution with structurally similar bile acids (e.g., 3beta,7alpha-dihydroxy derivatives) is common. Use solid-phase extraction (SPE) with C18 cartridges and optimize mobile phases (e.g., methanol/water gradients with 0.1% formic acid) for LC-MS/MS. For plant-derived samples (e.g., Acalypha indica), employ silica gel chromatography followed by recrystallization in ethanol/water mixtures. Monitor purity via melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How should researchers resolve conflicting data between NMR and X-ray crystallography for this compound’s conformation?
- Methodological Answer : NMR detects solution-state conformations, while X-ray crystallography reveals solid-state packing. If discrepancies arise (e.g., hydroxyl group orientations), perform molecular dynamics simulations to assess flexibility. Validate with variable-temperature NMR to identify dynamic equilibria. For crystallography, ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Cross-reference with density functional theory (DFT) calculations for energy-minimized structures .
Q. What experimental strategies mitigate oxidative degradation during stability studies of this compound?
- Methodological Answer : Store samples under inert gas (argon) at -80°C with desiccants. Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v during in vitro assays. For long-term stability, lyophilize the compound and reconstitute in degassed solvents. Monitor degradation products via LC-UV/Vis at 210 nm and confirm structures using tandem MS/MS fragmentation patterns .
Q. How can researchers address discrepancies between in vitro and in vivo metabolic outcomes for this compound?
- Methodological Answer : In vitro models (e.g., liver microsomes) may lack enterohepatic recirculation pathways. Use isotope-labeled tracers (e.g., 24-14C) to track biliary excretion and gut microbiota-mediated transformations in vivo. Compare with portal vein-cannulated animal models to assess first-pass metabolism. For conflicting enzyme activity data (e.g., CYP3A4 vs. CYP7A1), perform kinetic assays with recombinant enzymes and adjust for protein-binding effects .
Q. What computational tools are effective for predicting the interactions of this compound with nuclear receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to model binding to farnesoid X receptor (FXR) or TGR5. Validate with site-directed mutagenesis of key residues (e.g., FXR’s Ser332). For dynamics, run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Cross-validate predictions with surface plasmon resonance (SPR) assays to measure binding affinities (KD) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer : Cell-specific differences in uptake (e.g., bile acid transporters like ASBT) or metabolism (e.g., sulfotransferase activity) may explain variability. Normalize cytotoxicity data to transporter expression levels (qPCR/Western blot). Use isogenic cell lines (e.g., CRISPR-edited ASBT knockouts) to isolate transport mechanisms. Compare IC50 values under serum-free vs. serum-containing conditions to assess protein-binding effects .
Q. What methodologies reconcile inconsistent mass spectrometry fragmentation patterns reported in literature?
- Methodological Answer : Variations in collision-induced dissociation (CID) energy or ion source parameters (e.g., ESI vs. MALDI) can alter fragmentation. Standardize protocols using reference compounds (e.g., deuterated analogs). Perform parallel analyses on Orbitrap and Q-TOF platforms to identify instrument-specific artifacts. Publish raw spectra in open-access repositories for cross-lab validation .
Q. Experimental Design Considerations
Q. What controls are critical for in vivo pharmacokinetic studies of this compound?
- Methodological Answer : Include bile-duct cannulated rodents to distinguish hepatic vs. intestinal excretion. Use stable isotope-labeled internal standards (e.g., 13C24) for LC-MS/MS quantification. Monitor gut microbiota via 16S rRNA sequencing, as bacterial dehydroxylation can convert the compound into secondary metabolites. Control diets to avoid confounding effects of endogenous bile acids .
Properties
IUPAC Name |
(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRAPNIKHYNJX-APLJBLMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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